molecular formula C9H20ClNS B13496705 2,2,6,6-Tetramethylthian-4-amine hydrochloride

2,2,6,6-Tetramethylthian-4-amine hydrochloride

Cat. No.: B13496705
M. Wt: 209.78 g/mol
InChI Key: ZDWZUJXFIUTKMW-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylthian-4-amine hydrochloride is a chemical compound known for its unique structural properties and diverse applications in various fields It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring, making it highly sterically hindered

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylthian-4-amine hydrochloride typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt. The reaction is straightforward and involves the protonation of the amine group by hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for efficient handling of large quantities of reactants. The use of automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylthian-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 2,2,6,6-Tetramethylthian-4-amine.

    Reduction: Secondary or tertiary amines.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

2,2,6,6-Tetramethylthian-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its steric properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylthian-4-amine hydrochloride involves its interaction with specific molecular targets. The compound’s steric hindrance can influence its binding affinity and selectivity towards certain enzymes or receptors. This property makes it a valuable tool in studying enzyme kinetics and receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A closely related compound with similar steric properties but lacking the hydrochloride group.

    4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with an amino group, used in similar applications.

Uniqueness

2,2,6,6-Tetramethylthian-4-amine hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments.

Properties

Molecular Formula

C9H20ClNS

Molecular Weight

209.78 g/mol

IUPAC Name

2,2,6,6-tetramethylthian-4-amine;hydrochloride

InChI

InChI=1S/C9H19NS.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7H,5-6,10H2,1-4H3;1H

InChI Key

ZDWZUJXFIUTKMW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(S1)(C)C)N)C.Cl

Origin of Product

United States

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